N-Phthaloylglycine

概要

説明

フタロイルグリシンは、重要な神経伝達物質アミノ酸であるグリシンの誘導体です。無水フタル酸とグリシンを反応させることで合成されます。

準備方法

フタロイルグリシンは通常、無水フタル酸とグリシンを、トルエン中でトリエチルアミンなどの塩基の存在下、還流条件下で反応させることによって調製されます 。この反応では、グリシンのカルボキシル基と無水フタル酸の無水物基との間にアミド結合が形成されます。 最終生成物は、核磁気共鳴(NMR)、赤外(IR)分光法、質量分析(MS)などの分光法を用いて特性評価されます .

化学反応の分析

科学的研究の応用

Analytical Applications

N-Phthaloylglycine serves as a derivatization agent in analytical chemistry. A notable study demonstrated its effectiveness in the derivatization of small polar molecules like octopamine, adrenaline, and dopamine for their determination in urine samples using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). This method achieved quantification limits of 5 ng/mL and detection limits of 1.5 ng/mL, showcasing a high yield of derivatives (95–97%) after a short reaction time .

Antitumor Activity

Research involving diorganotin(IV) complexes with derivatives of this compound has revealed promising antitumor properties. Two specific complexes were synthesized and tested against human cancer cell lines, demonstrating significant cytotoxic effects. The study highlighted that one complex exhibited superior antitumor activity, suggesting its potential as a candidate for further development in cancer therapy .

Anti-inflammatory and Immunomodulatory Properties

This compound derivatives have shown potential as anti-inflammatory agents. Studies indicated that certain N-phthaloyl amino acids effectively suppressed nitric oxide production in murine cells stimulated by lipopolysaccharide, with some compounds exhibiting activities comparable to thalidomide. Additionally, these compounds did not demonstrate significant cytotoxicity against tumor cells, making them suitable candidates for further exploration in immunomodulatory therapies .

Photochemical Applications

The photochemical properties of this compound have been investigated, particularly its role in photo-induced carbon dioxide release. Recent studies revealed that the photo-excited phthalimide chromophore acts as an oxidant, facilitating slow CO2 release on the microsecond time scale. This insight is critical for understanding the compound's reactivity under light exposure and its potential applications in photochemistry .

Synthesis and Hydrolysis Studies

Kinetic studies on the hydrolysis of this compound have provided insights into its stability and reactivity under various conditions. The compound exhibited different rate constants for hydrolysis depending on solvent composition, indicating its potential utility in synthetic pathways where controlled hydrolysis is necessary .

Summary Table of Applications

作用機序

フタロイルグリシンの作用機序は、GABA A受容体との相互作用に関与しています。この受容体は、中枢神経系における主要な抑制性神経伝達物質受容体です。 フタロイルグリシン誘導体は、この受容体に結合することで、GABAの抑制効果を高め、神経興奮性を抑制し、発作を予防することができます 。 これらの誘導体の脂溶性の向上により、脳への送達が促進され、治療効果が向上します .

類似化合物との比較

フタロイルグリシンは、次のフタリミド誘導体と比較することができます。

- フタロイルグリシンアミド

- N,N-ジエチルフタロイルグリシンアミド

- N,N-ジイソプロピルフタロイルグリシンアミド

これらの化合物は、フタロイルグリシンと比較して、より優れた薬物動態学的プロファイル、より長い半減期、より強い抗痙攣活性を持っていることが示されています 。 例えば、フタロイルグリシンアミドは、主要な抗てんかん薬であるバルプロ酸よりも強力であることがわかっています 。 フタロイルグリシンのユニークな点は、単なるグリシンの化学的送達システムとしてではなく、それ自体が薬として機能する可能性があることです .

生物活性

N-Phthaloylglycine (NPG) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

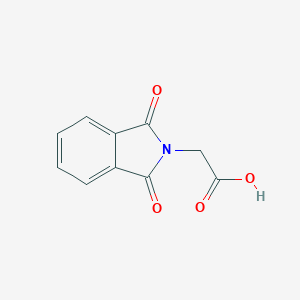

This compound is derived from glycine and phthalic anhydride. Its structure can be represented as follows:

This compound exhibits unique chemical properties that contribute to its biological activity, particularly in the context of drug design and development.

Antiepileptic Potential

A significant area of research has focused on the antiepileptic properties of this compound derivatives. A study conducted by Karpov et al. (1994) explored the structure-pharmacokinetic-pharmacodynamic relationships of phthaloyl derivatives, suggesting that NPG may serve as a candidate for new antiepileptic drugs due to its ability to modulate neurotransmitter systems, particularly GABA and glycine pathways .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. Research published in the Egyptian Journal of Chemistry indicated that N-phthaloyl derivatives, including NPG, showed significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Iron Chelation Properties

This compound has been investigated for its potential as an iron chelator. A study on the hydroxamic acid derivative of NPG demonstrated effective iron chelation in vivo, suggesting its utility in treating iron overload conditions such as hemochromatosis . This property is particularly relevant given the clinical implications of iron toxicity.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of glycine with phthalic anhydride in a solvent such as dimethylformamide (DMF). The yield can be optimized through various reaction conditions, resulting in high-purity products suitable for biological testing .

Table 1: Synthesis Conditions for this compound

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Glycine | DMF | 150 °C | 6 hours | 95 |

| Phthalic Anhydride | DMF | 150 °C | 6 hours | 95 |

In Vivo Studies

In vivo studies involving this compound have shown promising results regarding its efficacy as an iron chelator. In one study, male rats treated with N-phthaloyl-glycine-hydroxamic acid exhibited reduced serum iron levels, highlighting its potential therapeutic role in managing iron overload diseases .

Antitumor Activity

Research into the cytotoxic effects of this compound derivatives has revealed significant activity against human cancer cell lines. Compounds derived from NPG have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINSVOOIJDOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197005 | |

| Record name | N-Phthalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-13-0 | |

| Record name | N-Phthaloylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthaloylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phthaloylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phthalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalimidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYMETHYL)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5LY4N0CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。